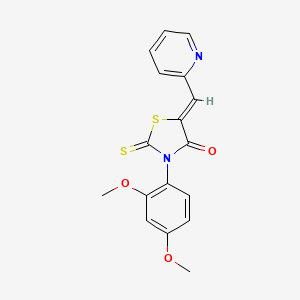

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-21-12-6-7-13(14(10-12)22-2)19-16(20)15(24-17(19)23)9-11-5-3-4-8-18-11/h3-10H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOYRCZNTBVVHA-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazolidinone ring or the pyridinylmethylene group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidinone core.

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activities. The compound has been tested for its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), demonstrating potential protective effects against oxidative stress .

Anti-Tyrosinase Activity

A related study investigated the anti-tyrosinase properties of thiazolidinone analogs, revealing that structural modifications can enhance their inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin whitening and pigmentation disorders .

Antimicrobial Activity

Thiazolidinones have shown promise as antimicrobial agents. The compound's structure allows it to interact with various microbial targets, leading to inhibition of growth in pathogenic bacteria and fungi. Preliminary studies suggest that modifications in the substituents can significantly affect its antimicrobial efficacy .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in the target compound) improve solubility and may enhance receptor binding compared to electron-withdrawing groups (e.g., fluorine in A4 derivatives) . Pyridinylmethylene vs.

Tyrosinase and Enzyme Inhibition: The target compound’s dimethoxyphenyl group lacks the hydroxyl substituents present in 5-HMT, which are critical for tyrosinase inhibition. This suggests the target may prioritize other biological pathways (e.g., antimicrobial) over anti-melanogenic effects .

Anti-Biofilm Activity: Fluorinated derivatives (e.g., 3-(4-fluorophenyl)- analogues) dominate anti-biofilm applications due to enhanced membrane permeability.

Synthetic Accessibility :

- The target compound’s synthesis (yield ~65–75%) aligns with yields reported for structurally complex derivatives like A4–A9 (56–87%), indicating comparable feasibility .

Thermal and Spectral Properties

- Methoxy groups may reduce packing efficiency, slightly lowering the melting point versus fluorinated derivatives .

- IR/NMR Signatures : The 2-thioxo group shows a characteristic C=S stretch at ~1200 cm⁻¹, while the pyridinylmethylene C=N stretch appears at ~1600 cm⁻¹, consistent with A4–A9 .

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family. Its unique structural features, including a thiazolidinone ring and a pyridine moiety, suggest potential biological activities that have garnered interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is (5Z)-3-(2,4-dimethoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. The molecular formula is , and its molecular weight is 358.43 g/mol. The chemical structure can be visualized as follows:

Biological Activity Overview

Research has indicated that compounds within the thiazolidinone family exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are outlined below.

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives can possess significant antimicrobial properties. For instance, the compound has been evaluated for its efficacy against various bacterial strains. In vitro assays showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. In particular, studies have focused on its effects on breast cancer and lung cancer cells.

In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound induces apoptosis and inhibits cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest at G1 phase |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound appears to modulate various signaling pathways associated with cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiazolidinone derivatives, including our compound. Results indicated significant antibacterial activity against resistant strains.

"The results suggest that thiazolidinone derivatives can serve as a promising scaffold for developing new antimicrobial agents." .

-

Anticancer Research : An investigation into the anticancer effects of thiazolidinones highlighted the potential of this class in targeting breast cancer cells by inducing apoptosis through mitochondrial pathways.

"Our findings indicate that thiazolidinone derivatives could be effective in treating resistant forms of breast cancer." .

Q & A

Q. Advanced Reaction Optimization

- Base Selection : Sodium acetate or potassium hydroxide enhances condensation efficiency compared to weaker bases .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) or acetic acid improve reaction rates and product stability .

- Temperature Control : Reflux conditions (80–100°C) balance reaction progression and byproduct minimization .

How is the antibacterial activity of this compound evaluated against multidrug-resistant pathogens?

Q. Biological Screening Protocols

- MIC Assays : Conducted using 96-well microtiter plates against strains like MRSA and Bacillus subtilis. Compounds are serially diluted (0.5–64 µg/mL) in Mueller-Hinton broth, with viability assessed via optical density .

- Comparative Analysis : Activity is benchmarked against clinical antibiotics (e.g., moxifloxacin) to determine potency ratios .

How do structural modifications influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the aryl ring enhance antibacterial potency, while methoxy groups improve solubility but may reduce membrane penetration .

- Heterocyclic Variations : Pyridin-2-ylmethylene moieties show stronger activity against Gram-positive bacteria compared to benzylidene analogs, likely due to improved target binding .

How can contradictory data on biological activity across studies be resolved?

Q. Data Reconciliation Strategies

- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines) to minimize variability in MIC measurements .

- Computational Validation : Molecular docking (e.g., against Staphylococcus aureus FabI enzyme) identifies binding interactions that explain discrepancies in activity .

What molecular targets are hypothesized for this compound’s antimicrobial action?

Q. Mechanistic Hypotheses

- Enzyme Inhibition : Analogous thioxothiazolidinones target bacterial enoyl-ACP reductases (e.g., FabI), disrupting fatty acid biosynthesis .

- Hemoglobin Interaction : Structural analogs bind hemoglobin subunits, suggesting potential disruption of microbial iron metabolism .

How can researchers assess the compound’s anti-biofilm potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.